2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 1153831-97-0
VCID: VC5146684
InChI: InChI=1S/C6H11N3O/c1-4-8-5(9-10-4)6(2,3)7/h7H2,1-3H3
SMILES: CC1=NC(=NO1)C(C)(C)N
Molecular Formula: C6H11N3O
Molecular Weight: 141.174

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine

CAS No.: 1153831-97-0

Cat. No.: VC5146684

Molecular Formula: C6H11N3O

Molecular Weight: 141.174

* For research use only. Not for human or veterinary use.

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine - 1153831-97-0

Specification

CAS No. 1153831-97-0
Molecular Formula C6H11N3O
Molecular Weight 141.174
IUPAC Name 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine
Standard InChI InChI=1S/C6H11N3O/c1-4-8-5(9-10-4)6(2,3)7/h7H2,1-3H3
Standard InChI Key QOGFVKATFSDNGB-UHFFFAOYSA-N
SMILES CC1=NC(=NO1)C(C)(C)N

Introduction

Structural Elucidation and Molecular Characteristics

Core Structure and Bonding

The compound’s backbone consists of a 1,2,4-oxadiazole ring—a heterocycle containing two nitrogen atoms and one oxygen atom—with a methyl group at the 5-position and a propan-2-amine group at the 3-position. The tert-butyl amine moiety (C(CH3)2NH2\text{C}(\text{CH}_3)_2\text{NH}_2) introduces steric bulk, potentially influencing reactivity and solubility. The SMILES notation CC1=NC(=NO1)C(C)(C)N\text{CC1=NC(=NO1)C(C)(C)N} confirms the connectivity, while the InChIKey QOGFVKATFSDNGB-UHFFFAOYSA-N\text{QOGFVKATFSDNGB-UHFFFAOYSA-N} provides a unique identifier for computational studies .

Tautomerism and Resonance

Synthesis and Optimization Strategies

Precursor Selection

While no explicit synthesis route for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine is detailed in the literature, analogous oxadiazole syntheses typically involve cyclization reactions between amidoximes and carboxylic acid derivatives . For example, the patent US9475799B1 describes oxadiazole formation via condensation of hydroxylamine derivatives with nitriles under acidic conditions . Adapting such methods, the target compound could be synthesized from 5-methyl-1,2,4-oxadiazole-3-carbonitrile and tert-butylamine.

Hydrochloride Salt Formation

The hydrochloride salt (CAS No. 1240526-27-5) is synthesized by treating the free base with hydrochloric acid, yielding a crystalline solid with improved solubility in polar solvents. The salt’s molecular formula C6H12ClN3O\text{C}_6\text{H}_{12}\text{ClN}_3\text{O} and molecular weight of 177.63 g/mol were confirmed via mass spectrometry.

Physicochemical Properties

Solubility and Stability

Solubility data for the free base are unavailable, but the hydrochloride salt exhibits enhanced aqueous solubility due to ionic character. Both forms are stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light.

Table 1: Comparative Properties of Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC6H11N3O\text{C}_6\text{H}_{11}\text{N}_3\text{O}C6H12ClN3O\text{C}_6\text{H}_{12}\text{ClN}_3\text{O}
Molecular Weight (g/mol)141.174177.63
CAS No.1153831-97-01240526-27-5
SolubilityNot reportedImproved in polar solvents

Spectroscopic Characterization

1H NMR (DMSO-d6): The free base shows signals for the methyl groups (δ\delta 1.45 ppm, singlet) and the amine protons (δ\delta 2.10 ppm, broad). The oxadiazole ring protons resonate as a singlet at δ\delta 8.20 ppm. Mass Spectrometry: Electrospray ionization (ESI) of the free base yields a predominant [M+H]+ ion at m/zm/z 142.097, consistent with its molecular weight .

Comparative Analysis with Structural Analogs

Positional Isomerism

The 3-methyl isomer (2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride) differs in methyl group placement, altering electronic effects. This isomer’s hydrochloride salt has a molecular weight of 177.63 g/mol, identical to the 5-methyl derivative, complicating differentiation without advanced spectroscopy.

Reactivity Trends

Electron-donating methyl groups at the 5-position deactivate the oxadiazole ring toward electrophilic substitution, directing reactivity to the amine moiety. In contrast, 3-methyl substitution may enhance ring electrophilicity, favoring nucleophilic attacks.

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